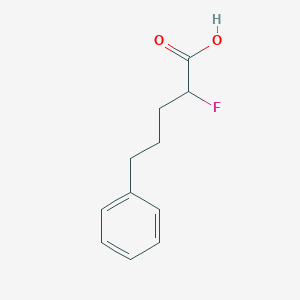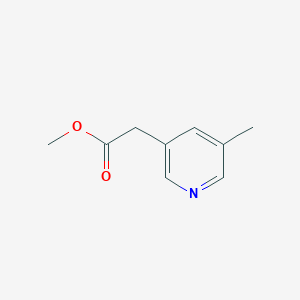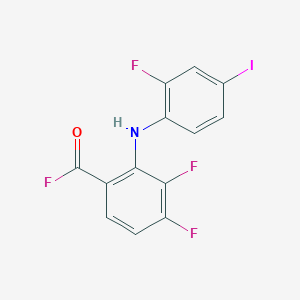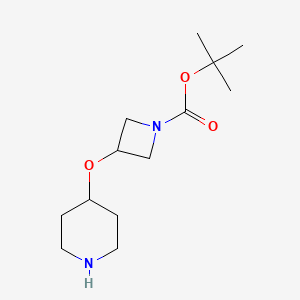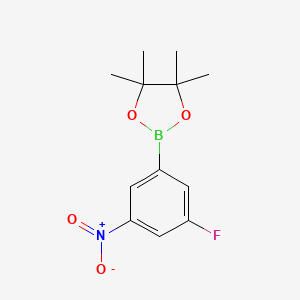
2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “(3-fluoro-5-nitrophenyl)boronic acid” (CAS No. 955020-33-4) is an organic compound that is used for industrial purposes . Another related compound is “Methyl 2-(3-Fluoro-5-Nitrophenyl) Acetate” (MFNA), which is an organic compound with the molecular formula C9H8FNO4. It belongs to the family of organic esters and is widely used in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves various methods, including esterification, nitration, and Friedel-Crafts acylation. For instance, MFNA can be synthesized by the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of sulfuric acid.
Physical And Chemical Properties Analysis
The related compound MFNA has a yellow crystalline appearance with a melting point of 102°C. It is soluble in most organic solvents, including alcohols, acetone, and chloroform.
Applications De Recherche Scientifique
-
Biological Applications
- Field : Organic & Biomolecular Chemistry
- Summary : Fluoro-modified nucleic acids have been synthesized and used in various biological applications . The unique physical properties of a fluorine atom allow for striking biophysical and biochemical features when incorporated into nucleic acids .
- Methods : The synthesis of fluoro-modified nucleic acids can be achieved through either solid phase synthesis or the enzymatic approach .
- Results : The incorporation of fluoro-modifications into nucleic acids significantly extends the breadth and depth of biological applications of nucleic acids .
-
Fluorescence Spectroscopy
- Field : Analytical Chemistry
- Summary : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance . This radiation is emitted when the electrons transit from the excited state to the ground state .
- Methods : The instrumentation for fluorescence spectroscopy includes a light source (Xenon arc lamp, mercury vapor lamp, or tungsten lamp), monochromators to separate light bands, sample cells, and detectors .
- Results : The emitted radiation is measured for analysis .
-
Pest Management
- Field : Environmental Science
- Summary : The development of nontoxic nano-pesticides is an emerging field of research .
- Methods : The current study developed a nontoxic nano-pesticide .
- Results : The use of nontoxic nano-pesticides could potentially offer a more efficient and environmentally friendly alternative to traditional chemical pesticides .
-
High-Temperature Measurements
- Field : Aerospace Engineering
- Summary : High frequency temperature measurements are crucial in various aerospace applications such as thermal protection systems for entry vehicles, rocket engines, and ram/scramjet engines .
- Methods : A new technology capable of achieving 1200 deg-F temperature measurements with MHz response has been developed .
- Results : This technology is expected to extend to even higher temperatures, offering significant advancements in aerospace engineering .
-
Chromatography
- Field : Analytical Chemistry
- Summary : A novel polyphenyl-grafted polysiloxane stationary phase was synthesized and applied in gas chromatographic columns .
- Methods : The synthesis was achieved through a Diels–Alder reaction .
- Results : The columns exhibited excellent separation selectivity for various substances due to the conjugated system formed by the polyphenyl side chain .
-
Fluorine-19 NMR Analysis
- Field : Analytical Chemistry
- Summary : Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds .
- Methods : The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .
- Results : The often large variable magnitude of 19F- F and 1H-19F coupling provides additional insight into structural effects .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBJFSWEKLWHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



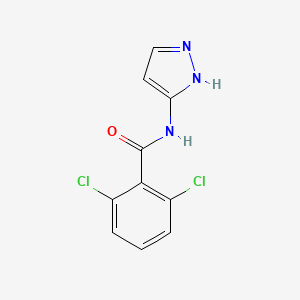
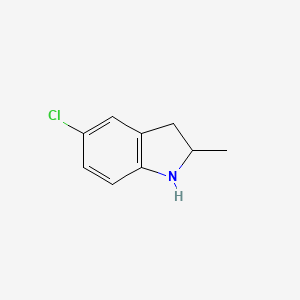
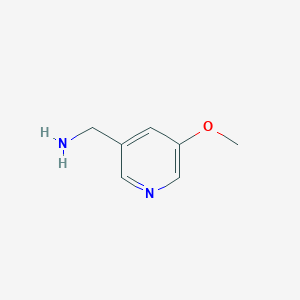
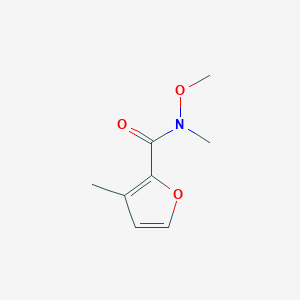
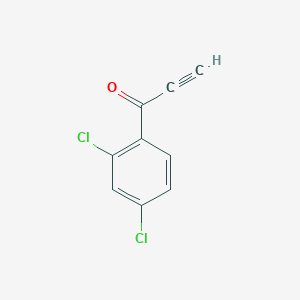
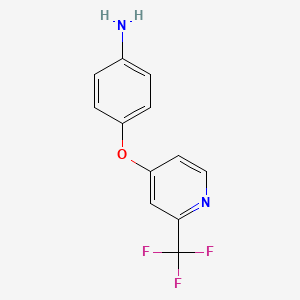
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

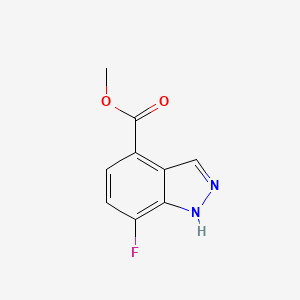
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
